1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride
Description
Properties
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2OS.ClH/c1-17(2)27-22-9-7-18(8-10-22)13-23(26)25-15-21(16-25)24-12-11-19-5-3-4-6-20(19)14-24;/h3-10,17,21H,11-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSDYVXTKAQSQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)N3CCC4=CC=CC=C4C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride generally involves multi-step organic reactions. The starting materials often include substituted benzene derivatives, azetidines, and isoquinolines. The reaction conditions can include:
Solvents: Commonly used solvents such as ethanol, methanol, or dichloromethane.
Catalysts: Acid or base catalysts depending on the step of the reaction.
Temperature: Reactions may require specific temperatures ranging from room temperature to elevated temperatures (50-100°C) to promote the formation of the desired product.
Industrial Production Methods: : Industrial production methods may involve:
Scaling up the laboratory synthetic routes with optimized reaction conditions.
Using automated reactors to ensure precise control of reaction parameters.
Employing purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: : 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: It may be reduced by reagents such as lithium aluminum hydride.
Substitution: The functional groups in the compound allow for substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed: : The major products depend on the specific type of reaction:
Oxidation: Potentially forming carboxylic acids or ketones.
Reduction: Producing alcohols or amines.
Substitution: Generating various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The primary applications of this compound lie in the field of medicinal chemistry. Its structural complexity allows it to interact with various biological targets, suggesting potential therapeutic uses. Notably, compounds related to this structure have been investigated for their roles as modulators of dopamine receptors, particularly the D1 receptor, which is significant in treating conditions like schizophrenia and Parkinson's disease.
Drug Development
The compound's ability to act as a positive allosteric modulator of the D1 dopamine receptor positions it as a promising candidate for drug development. This property allows it to selectively enhance receptor activity without directly activating them, potentially minimizing side effects associated with traditional agonists or antagonists.
Preliminary studies indicate that derivatives of this compound exhibit significant biological activity. For instance, the interactions with dopaminergic pathways suggest its utility in addressing neuropsychiatric disorders. Predictive modeling tools like PASS (Prediction of Activity Spectra for Substances) can be employed to estimate its biological activity based on its molecular structure.
Synthesis and Reaction Pathways
The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride typically involves multi-step organic reactions. Key steps may include:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the 3,4-dihydroisoquinoline moiety via appropriate coupling reactions.
- Functionalization at the phenyl position with isopropylthio groups.
Each step requires optimization of reaction conditions to maximize yield and purity.
Case Studies and Research Findings
Mechanism of Action
The exact mechanism of action for 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride can vary depending on its application. Generally, it may interact with molecular targets such as:
Enzymes: Inhibiting or activating enzyme activity through binding to active sites or allosteric sites.
Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Pathways: Influencing cellular pathways by altering signal transduction mechanisms.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Core Heterocycles
Target Compound :
- Combines a 3,4-dihydroisoquinoline (partially saturated, one double bond) and azetidine (strained four-membered ring).
Comparative Compound 1 (Triazole-Ethanone Derivatives, ):
- Features a 1,2,4-triazole ring (five-membered, two nitrogen atoms), offering hydrogen-bonding capacity.
- Substituents include phenylsulfonyl groups (electron-withdrawing) instead of isopropylthio (electron-donating).
Comparative Compound 2 (Tetrahydroisoquinoline Derivatives, ):
- Fully saturated tetrahydroisoquinoline (six-membered, one nitrogen) with deuterium incorporation (e.g., 1-deutero-2-phenyl derivatives), enhancing metabolic stability.
Key Differences :
- Ring Strain: Azetidine in the target compound increases conformational rigidity compared to triazole or tetrahydroisoquinoline cores.
- Electronic Effects : The isopropylthio group in the target donates electrons, whereas sulfonyl groups (Comparative 1) withdraw electrons, altering reactivity and binding interactions.
Substituent Effects
Target Compound :
- Likely synthesized via coupling of azetidine-dihydroisoquinoline intermediates with α-halogenated ketones (analogous to methods in ), followed by salt formation.
Comparative Compound 1 :
- Synthesized using sodium ethoxide and α-halogenated ketones under reflux, yielding triazole-thioether ethanones .
Comparative Compound 2 :
- Deuterated derivatives prepared via NaBD4 reduction of dihydroisoquinolinium salts, isolated via silica gel chromatography .
Key Insights :
- The target’s azetidine-dihydroisoquinoline core may require specialized ring-closing strategies to manage strain.
- Thioether formation in the target could mirror triazole-thioether coupling in Comparative 1 but with distinct regioselectivity.
Pharmacological and Physicochemical Implications
Binding and Selectivity
- Azetidine Rigidity: The four-membered ring in the target compound may improve binding specificity compared to flexible triazole or saturated tetrahydroisoquinoline systems .
- Thioether vs. Sulfonyl : The isopropylthio group’s lipophilicity could enhance membrane permeability over sulfonyl groups but reduce solubility (mitigated by hydrochloride salt).
Metabolic Stability
- Non-Deuterated vs. Deuterated: Unlike deuterated tetrahydroisoquinolines (Comparative 2, ), the target compound may undergo faster hepatic metabolism due to standard C-H bonds.
Biological Activity
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an azetidine ring and a dihydroisoquinoline moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 320.85 g/mol. Its structure includes various functional groups that are pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.85 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034525-68-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Potential mechanisms include:
- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
- Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, thereby altering biochemical processes.
- Signal Transduction Modulation : The compound may affect intracellular signaling pathways, leading to various physiological effects.
Pharmacological Studies
Research indicates that derivatives of the dihydroisoquinoline scaffold exhibit a range of biological activities, including:
- Antitumor Activity : Compounds similar in structure have shown potential in inhibiting tumor growth. For example, studies on related dihydroisoquinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values in the micromolar range .
- Antimicrobial Properties : Some derivatives have been screened for antimicrobial activity, revealing potential against bacterial and fungal pathogens. The mechanism often involves disruption of microbial membrane integrity .
Case Studies and Research Findings
- Antitumor Screening : A study involving similar compounds highlighted their efficacy against a panel of human cancer cell lines. Notably, compounds with structural similarities exhibited high inhibitory effects against CDK1, a critical target in cancer therapy .
- Antimicrobial Efficacy : Research on related dihydroisoquinoline derivatives showed promising results against Pythium recalcitrans, indicating the potential for agricultural applications in disease management .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds suggest that modifications at specific positions significantly influence their biological activity. For instance, the presence of particular substituents on the azetidine ring enhances receptor affinity and enzyme inhibition .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
Methodology :
- Step 1 : Begin with modular synthesis of the azetidine and dihydroisoquinoline moieties. For azetidine derivatives, use reductive amination or cyclization of β-amino alcohols under acidic conditions.
- Step 2 : Couple the azetidine core with the 4-(isopropylthio)phenyl ethanone fragment via nucleophilic substitution or Buchwald–Hartwig amination .
- Step 3 : Optimize conditions (temperature: 60–100°C; solvent: DMF or dichloromethane; catalysts: Pd(OAc)₂ for cross-coupling) to improve yield and purity .
- Critical Parameters : Monitor pH (7–9 for aqueous steps) and use inert atmospheres for air-sensitive intermediates.
Table 1 : Key Reaction Parameters
| Step | Solvent | Temperature (°C) | Catalyst | Yield Range (%) |
|---|---|---|---|---|
| Azetidine Formation | Ethanol | 80 | HCl (aq) | 60–75 |
| Coupling | DCM | 25 | None | 45–60 |
| Final Cyclization | DMF | 100 | Pd(OAc)₂ | 70–85 |
Q. How is the structural integrity of the compound validated, and what analytical techniques are prioritized?
Methodology :
- X-ray Crystallography : Resolve the 3D configuration of the azetidine-dihydroisoquinoline hybrid (mean C–C bond length: ~1.54 Å; R factor < 0.06) .
- Spectroscopy :
- NMR : Assign peaks for the azetidine N–H (δ 3.1–3.5 ppm) and isopropylthio group (δ 1.2–1.4 ppm) .
- MS : Confirm molecular ion [M+H]⁺ at m/z 443.2 (calculated).
- Purity : Use HPLC with a C18 column (eluent: MeCN/H₂O, 70:30).
Q. What strategies mitigate solubility challenges during in vitro assays?
Methodology :
- Co-solvents : Use DMSO (≤5% v/v) for stock solutions due to the compound’s hydrophobicity from the isopropylthio group .
- Surfactants : Add 0.1% Tween-80 to aqueous buffers for cell-based studies.
- Salt Formation : Hydrochloride salt enhances aqueous solubility (tested up to 50 μM in PBS, pH 7.4) .
Q. How is compound stability assessed under varying storage and experimental conditions?
Methodology :
- Thermal Stability : Conduct TGA/DSC to identify decomposition points (>200°C for crystalline form) .
- Photostability : Store in amber vials at –20°C; monitor UV-Vis absorbance shifts after 72h light exposure.
- Hydrolytic Stability : Incubate in PBS (pH 7.4 and 9.0) for 24h; quantify degradation via LC-MS.
Q. What computational tools predict physicochemical properties relevant to drug-likeness?
Methodology :
- LogP Calculation : Use Molinspiration or SwissADME (predicted LogP: 3.8 ± 0.2) .
- pKa Estimation : ADMET Predictor™ identifies basic nitrogen in azetidine (pKa ~8.5).
- Permeability : Apply the Rule of 5 (MW < 500; H-bond donors < 5) for preliminary screening.
Advanced Research Questions
Q. How do structural modifications (e.g., isopropylthio vs. methylsulfonyl) affect target binding in structure-activity relationship (SAR) studies?
Methodology :
- Synthesis Variants : Replace isopropylthio with methylsulfonyl or arylthio groups via nucleophilic substitution .
- Biological Assays : Test against kinase targets (IC₅₀ values) to correlate hydrophobicity (isopropylthio) vs. polarity (methylsulfonyl) with potency.
- Key Finding : Isopropylthio enhances membrane permeability but reduces aqueous solubility, requiring a balance in lead optimization .
Q. What enantioselective synthesis methods are viable for the azetidine moiety, and how do enantiomers differ pharmacologically?
Methodology :
Q. How can contradictory data (e.g., solubility vs. activity) be resolved in preclinical studies?
Methodology :
- Data Triangulation : Cross-validate solubility (shake-flask method) and cell viability (MTT assay) under identical conditions.
- Case Example : Improved activity in low-solubility conditions (DCM extracts) suggests membrane partitioning advantages, requiring formulation adjustments .
Q. What in vitro disease models are suitable for evaluating this compound’s mechanism of action?
Methodology :
- Neuroinflammation : Use LPS-stimulated BV2 microglial cells (IL-6/TNF-α suppression at 10 μM) .
- Cancer : Test in NCI-60 panel; prioritize leukemia lines (GI₅₀: 2.1 μM in K562) due to kinase inhibition.
- Mitochondrial Toxicity : Measure OCR/ECAR in HepG2 cells via Seahorse XF Analyzer.
Q. How do formulation strategies (e.g., nanoparticles, liposomes) improve bioavailability in pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
